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Cyprodinil-d5 certificate of analysis interpretation

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An In-depth Technical Guide to Interpreting a Certificate of Analysis for Cyprodinil-d5

Introduction

Cyprodinil-d5 is the deuterated analogue of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. It is commonly used as an internal standard in analytical chemistry for the quantification of Cyprodinil residues in various matrices, such as environmental and agricultural samples. A Certificate of Analysis (CoA) for **Cyprodinil-d5** is a critical document that provides a comprehensive summary of its identity, purity, and other quality control parameters. This guide is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding and interpretation of the data presented in a typical **Cyprodinil-d5** CoA.

The CoA serves as a guarantee of the material's quality and is essential for ensuring the accuracy and reliability of experimental results. This document outlines the key analytical tests performed and presents the data in a structured format, often including detailed experimental protocols and data visualizations.

Quantitative Data Summary

The quantitative data from a **Cyprodinil-d5** Certificate of Analysis is summarized below. These tables provide a clear overview of the material's specifications and the results of the analytical tests performed.





Table 1: General Information and Physicochemical

Properties

Parameter	Specification	
Chemical Name	4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine[1][2]	
Alternate Names	4-Cyclopropyl-6-methyl-N-phenyl-2- pyrimidinamine-d5; CGA 219417-d5[3]	
CAS Number	1773496-67-5[1]	
Unlabeled CAS Number	121552-61-2[2][3]	
Molecular Formula	C14H10D5N3[1][3]	
Molecular Weight	230.33 g/mol [1]	
Appearance	White to off-white solid	
Storage Conditions	Store in a tightly sealed container at room temperature, protected from light and moisture. [1]	

Table 2: Analytical Test Results



Analytical Test	Method	Result
Purity (HPLC)	High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)	≥99.5%
Isotopic Purity	Mass Spectrometry (MS)	≥98%
Identity (¹H NMR)	Proton Nuclear Magnetic Resonance Spectroscopy	Conforms to structure
Identity (13C NMR)	Carbon-13 Nuclear Magnetic Resonance Spectroscopy	Conforms to structure
Identity (MS)	Mass Spectrometry	Conforms to structure
Residual Solvents	Gas Chromatography-Mass Spectrometry (GC-MS)	<0.5%
Water Content	Karl Fischer Titration	<0.1%

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of **Cyprodinil-d5** by separating it from any non-deuterated and other impurities.

- Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often
 with a modifier like 0.1% formic acid or ammonium acetate.[4] A typical mobile phase could
 be acetonitrile and 0.1% acetic acid in water (60:40 v/v).[5]



• Flow Rate: 1.0 mL/min.

Detection Wavelength: 270 nm.[6]

• Injection Volume: 10 μL.

Procedure: A standard solution of Cyprodinil-d5 is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of Cyprodinil-d5 is measured and compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS)

Purpose: To confirm the identity and determine the isotopic purity of **Cyprodinil-d5**.

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a triple quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer.[7][8]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
- MRM Transitions (for unlabeled Cyprodinil):

Quantification: m/z 226.1 → 93.0[4][7]

Confirmation: m/z 226.1 → 77.1[4][7]

Procedure: The sample is introduced into the mass spectrometer, typically via an LC system.
The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity. For
Cyprodinil-d5, the expected [M+H]+ ion would be approximately m/z 231.3. The isotopic
distribution is analyzed to determine the percentage of the d5 species, thus establishing the
isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy



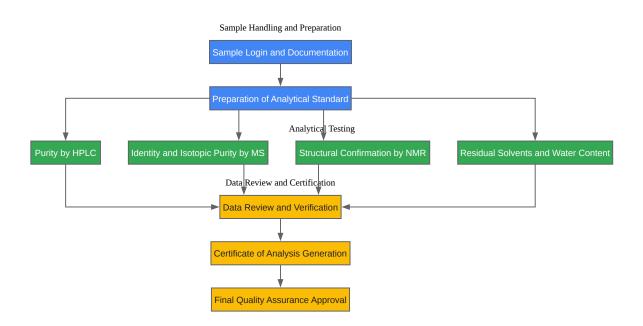
Purpose: To confirm the chemical structure of **Cyprodinil-d5**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: The proton NMR spectrum is used to confirm the presence and connectivity of the non-deuterated protons in the molecule. The absence of signals in the phenyl region confirms the deuteration at these positions.
- ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[9]
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, signal multiplicities, and integration values are analyzed and compared with the expected structure of Cyprodinil-d5.

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationships of the data presented in the Certificate of Analysis.

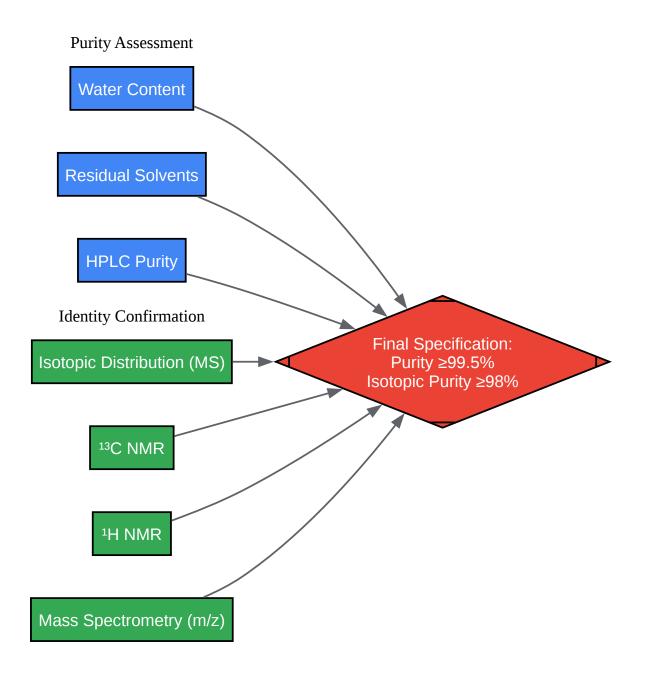




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Caption: Analytical workflow for Cyprodinil-d5 Certificate of Analysis.





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Caption: Logical relationship of analytical data for **Cyprodinil-d5** certification.

Interpretation and Conclusion



The interpretation of a **Cyprodinil-d5** CoA involves a holistic assessment of all the data presented. The purity value from HPLC confirms the percentage of the target compound relative to other detectable impurities. The mass spectrometry data provides unequivocal confirmation of the molecular weight and, crucially, the isotopic enrichment of the deuterated standard. The NMR data serves as a definitive confirmation of the molecular structure, ensuring that the correct isomer has been synthesized and that the deuterium labels are in the expected positions.

The workflow and data logic diagrams illustrate how different analytical techniques are integrated to provide a comprehensive quality assessment. The workflow begins with sample receipt and proceeds through rigorous testing, with each analytical result contributing to the final certification. The logical relationship diagram highlights that the final specification of purity and identity is not based on a single measurement but is a conclusion drawn from multiple orthogonal analytical techniques.

In conclusion, a thorough understanding of the Certificate of Analysis for **Cyprodinil-d5** is paramount for ensuring the quality and reliability of research data. This guide provides the necessary technical details and visual aids to assist researchers, scientists, and drug development professionals in accurately interpreting this vital document.

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